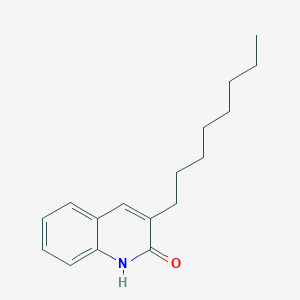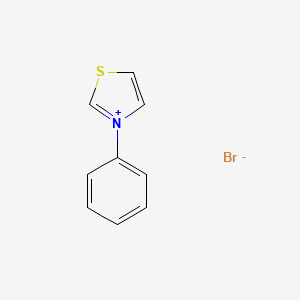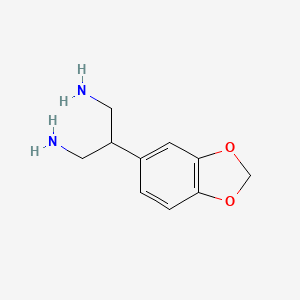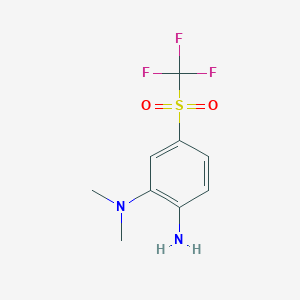
3-Octylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by an octyl group attached to the third position of the quinolinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylquinolin-2(1H)-one typically involves the condensation of aniline derivatives with octanal under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinolinone oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinolinone oxides.
Reduction: Dihydroquinolinones.
Substitution: Halogenated, nitrated, or sulfonated quinolinones.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Octylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
2-Quinolone: Lacks the octyl group, making it less hydrophobic.
4-Hydroxyquinoline: Contains a hydroxyl group, altering its reactivity and solubility.
8-Hydroxyquinoline: Known for its metal-chelating properties, differing from the octyl-substituted quinolinone.
Uniqueness: 3-Octylquinolin-2(1H)-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other quinolinones and contributes to its specific applications and reactivity.
特性
CAS番号 |
647836-53-1 |
|---|---|
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC名 |
3-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19) |
InChIキー |
PXIGNOQGFQFAHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)



![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)

![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)

![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)


